N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H26N2O3S and its molecular weight is 326.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has focused on synthesizing new classes of compounds through various chemical reactions, including the Ugi reaction, which has been employed to produce novel cyclic dipeptidyl ureas and oxalamides. These synthesis methods are valuable for developing compounds with potential pharmaceutical applications or for further chemical studies (M. Sañudo et al., 2006; V. Mamedov et al., 2016).
Reactivity and Applications
- Reactivity and Catalytic Properties : Studies have explored the reactivity of oxalamide-based carbenes, revealing their potential in cyclopropanation reactions and as ligands in organometallic chemistry. Such research outlines the foundation for developing new catalysts or reagents in synthetic organic chemistry (M. Braun et al., 2012).
- Pharmacological Potential : While direct studies on N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide are not available, related compounds have been evaluated for their pharmacological properties. Research into polyamine analogues, for example, has uncovered their role in inducing programmed cell death in cancer cells, highlighting the therapeutic potential of similar compounds in oncology (H. Ha et al., 1997).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-21-16(8-10-22-12-16)11-18-15(20)14(19)17-9-7-13-5-3-2-4-6-13/h5H,2-4,6-12H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMQRTQXTAPUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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